

Benchmarking ONO 207: A Comparative Analysis Against Published Data

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Compound of Interest

Compound Name: ONO 207
Cat. No.: B15569421

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational BET bromodomain inhibitor ODM-207, potentially referred to as **ONO 207**, against other agents in its class. The information is compiled from publicly available preclinical and clinical data to assist researchers in evaluating its performance and potential.

Executive Summary

ODM-207 is an orally bioavailable, potent, and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] It has demonstrated anti-proliferative effects in various cancer models, including estrogen receptor-positive (ER+) breast cancer and castration-resistant prostate cancer.[3] A first-in-human Phase 1 clinical trial has evaluated its safety, pharmacokinetics, and preliminary anti-tumor activity in patients with selected solid tumors.[4][5] This guide will compare the available data for ODM-207 with other notable BET inhibitors that have published clinical trial results.

Data Presentation

Table 1: Preclinical Activity of ODM-207

Parameter	Value	Cell Line/Model	Source
IC50 (BRD4 BD1)	116 nM	Biochemical Assay	
IC50 (BRD4 full length)	89 nM	Biochemical Assay	
IC50 (BRD3 BD1)	86 nM	Biochemical Assay	
IC50 (BRD2 BD1)	61 nM	Biochemical Assay	
IC50 (BRDT BD1)	89 nM	Biochemical Assay	
Effect on Cell Cycle	G0/G1 Phase Arrest	ER+ Breast Cancer Cell Lines	[6]
In Vivo Efficacy	Tumor Growth Inhibition	Enzalutamide-resistant 22Rv1 Prostate Cancer Xenograft	[7]
In Vivo Efficacy	Tumor Growth Suppression	ER+ Patient-Derived Breast Cancer Xenograft	[6]

Table 2: Comparison of Clinical Trial Data for Selected BET Inhibitors

Feature	ODM-207	ZEN-3694	BMS-986158
Trial Phase	Phase 1	Phase 1b/2	Phase 1
Patient Population	Selected Solid Tumors (including castrate-resistant prostate cancer)	Metastatic Castration-Resistant Prostate Cancer (in combination with enzalutamide)	Solid Tumors (including ovarian cancer and NUT carcinoma)
Dose-Limiting Toxicity (DLT)	Intolerable fatigue	Nausea, thrombocytopenia, anemia, fatigue, hypophosphatemia	Diarrhea, thrombocytopenia
Common Adverse Events	Thrombocytopenia, asthenia, nausea, anorexia, diarrhea, fatigue, vomiting	Visual disturbances, nausea, fatigue, decreased appetite, dysgeusia, thrombocytopenia	Diarrhea, thrombocytopenia
Efficacy (Monotherapy)	No partial or complete responses observed	Not reported as monotherapy in this trial	2 partial responses (ovarian cancer, NUT carcinoma)
Efficacy (Combination)	Not applicable in this trial	Clinical benefit rate of 35% in combination with enzalutamide	Not applicable in this trial
Maximum Tolerated Dose (MTD)	2 mg/kg	Not explicitly stated	4.5 mg starting dose in responding patients
Clinical Trial Identifier	NCT03035591	NCT02711956	Not explicitly stated in search results
Source	[3] [4] [5]	[8]	[9]

Experimental Protocols

Detailed experimental protocols for the cited studies are often found in the supplementary materials of the publications. The following are representative protocols for the key experiments

mentioned.

In Vitro Cell Proliferation and IC50 Determination (MTT Assay)

This protocol outlines a common method for assessing the effect of a compound on cell viability and determining its half-maximal inhibitory concentration (IC50).

- **Cell Seeding:** Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
- **Compound Treatment:** The following day, the culture medium is replaced with fresh medium containing serial dilutions of the BET inhibitor (e.g., ODM-207). A vehicle control (e.g., DMSO) is also included.
- **Incubation:** The plates are incubated for a specified period, typically 72 hours.
- **MTT Addition:** A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
- **Absorbance Reading:** The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
- **Data Analysis:** Cell viability is calculated as a percentage of the vehicle-treated control. The IC₅₀ value is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

PDX models involve the implantation of tumor tissue from a patient into an immunodeficient mouse, providing a more clinically relevant model for testing anti-cancer agents.

- **Tumor Implantation:** Fresh tumor tissue obtained from a patient is surgically implanted subcutaneously into immunodeficient mice (e.g., NOD-scid IL2Rgamma-null mice).
- **Tumor Growth and Passaging:** Once the tumors reach a certain size (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.
- **Treatment Study:** When tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
- **Drug Administration:** The investigational drug (e.g., ODM-207) is administered to the treatment group according to the desired dose and schedule (e.g., oral gavage daily). The control group receives a vehicle control.
- **Tumor Measurement:** Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- **Endpoint:** The study is concluded when tumors in the control group reach a predetermined maximum size or at a specified time point.
- **Data Analysis:** Tumor growth curves are plotted for each group, and the anti-tumor efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.

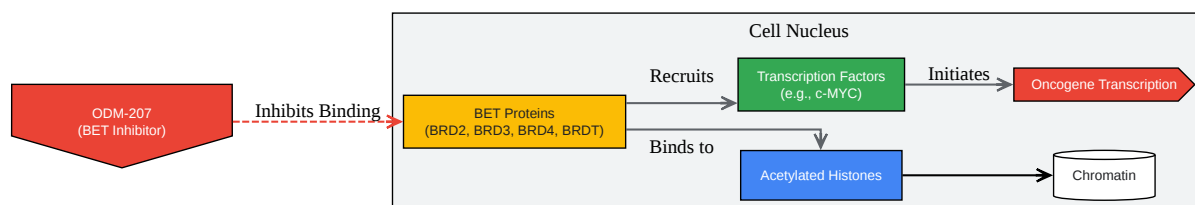
Phase 1 Clinical Trial Design and Assessments

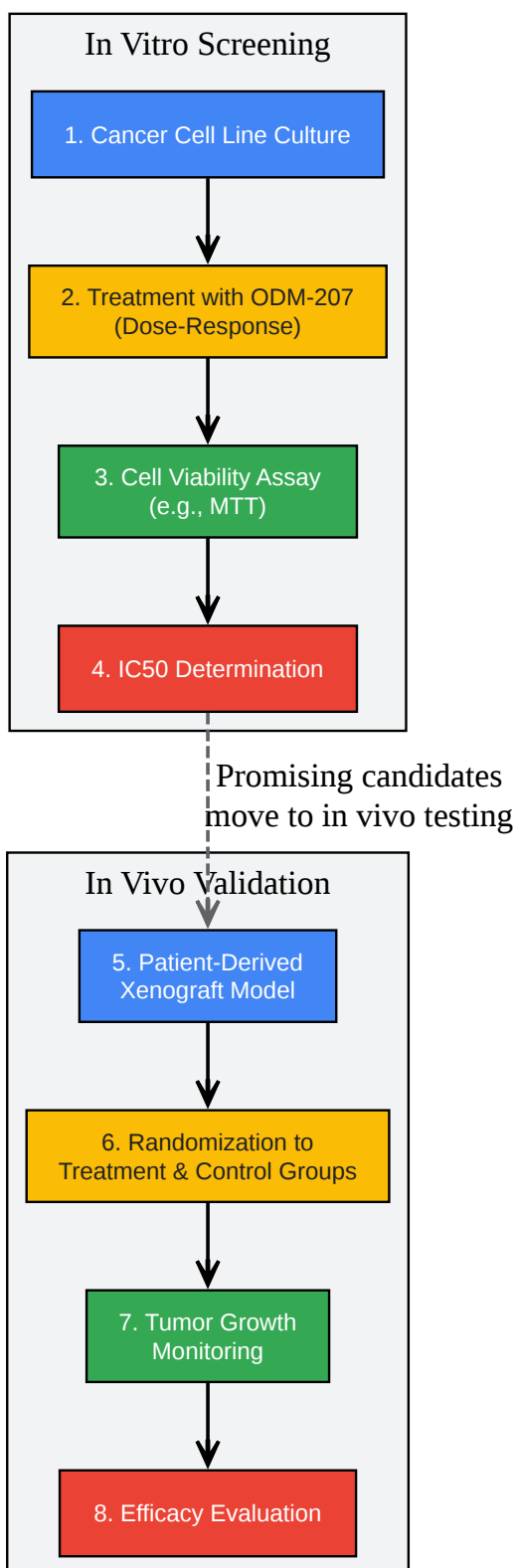
Phase 1 trials are the first-in-human studies designed to primarily assess the safety and tolerability of a new drug and to determine the recommended Phase 2 dose (RP2D).

- **Study Design:** A common design is the 3+3 dose escalation scheme. A cohort of 3 patients receives a starting dose of the drug. If no dose-limiting toxicities (DLTs) are observed, the next cohort of 3 patients receives a higher dose. If one of the three patients experiences a DLT, three more patients are enrolled at that dose level. The maximum tolerated dose (MTD) is defined as the dose level at which no more than one of six patients experiences a DLT.
- **Patient Population:** Patients with advanced solid tumors who have exhausted standard treatment options are typically enrolled.

- **Safety and Tolerability Assessment:** Patients are closely monitored for adverse events (AEs), which are graded according to the Common Terminology Criteria for Adverse Events (CTCAE). DLTs are predefined severe AEs that are considered unacceptable.
- **Pharmacokinetic (PK) Assessment:** Blood samples are collected at multiple time points after drug administration to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
- **Preliminary Efficacy Assessment:** Tumor response is typically assessed every 6-8 weeks using imaging techniques (e.g., CT or MRI) and evaluated based on the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[9\]](#)

Mandatory Visualization





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